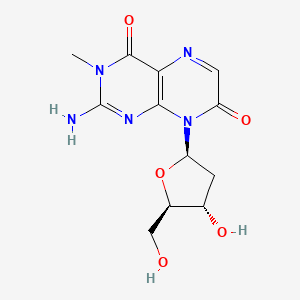

3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

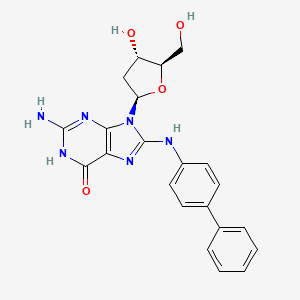

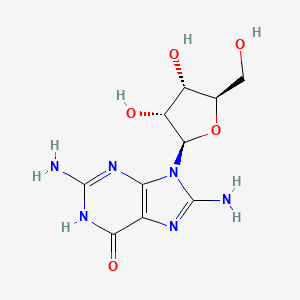

3-Methyl-8-(2’-deoxy-β-D-ribofuranosyl)isoxanthopterin is a DNA uptake tracer and a pteridine-based fluorescent guanosine analogue . It is widely used in studies of DNA binding and dynamics .

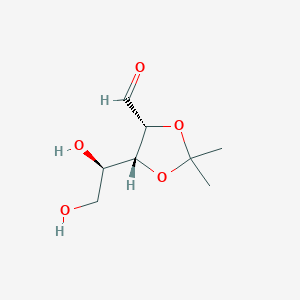

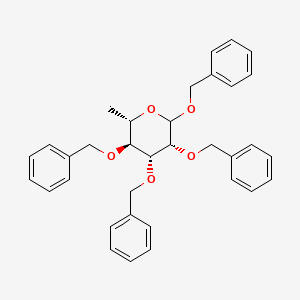

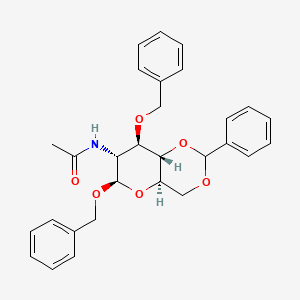

Synthesis Analysis

The synthesis of 3-Methyl-8-(2’-deoxy-β-D-ribofuranosyl)isoxanthopterin was achieved from 6-methyl-2-methylthio-8-(2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranosyl)-3H,8H-pteridine-4,7-dione in several steps .Molecular Structure Analysis

The molecular structure of 3-Methyl-8-(2’-deoxy-β-D-ribofuranosyl)isoxanthopterin is consistent with the structures determined by x-ray crystallography .Physical And Chemical Properties Analysis

The compound has an absorbance maximum at 350 nm and an emission maximum at 430 nm . Its molecular weight is 309.28 .Scientific Research Applications

DNA Repair Mechanisms

3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin: is believed to enhance the function of DNA repair enzymes. By boosting these enzymes, it aids in the crucial process of repairing DNA damage, which is essential for maintaining genomic stability and preventing mutations that could lead to diseases like cancer .

Fluorescent DNA Uptake Tracer

As a pteridine-based fluorescent guanosine analogue, this compound serves as a DNA uptake tracer. It’s widely used in studies of DNA binding and dynamics due to its absorbance maximum at 350 nm and emission maximum at 430 nm . This makes it a valuable tool for visualizing and tracking DNA molecules in various research applications .

Single-Molecule Detection

The compound’s unique properties facilitate the feasibility of single-molecule detection. Researchers can observe and analyze the behavior of individual DNA molecules, which is pivotal for understanding molecular interactions at the most fundamental level .

Cell Staining and Analysis

In cell biology, 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin can be used for cell staining. Its fluorescent properties allow scientists to mark and visualize specific components within cells, aiding in the analysis of cell function and structure .

Nucleic Acid Dyes

This compound falls under the category of nucleic acid dyes. It can bind to DNA or RNA, providing a fluorescent signal that helps in the detection and quantification of nucleic acids in various experimental setups .

Research on DNA Binding Proteins

The compound is instrumental in studying DNA binding proteins. By incorporating into DNA strands, it can interact with these proteins, allowing researchers to investigate how proteins recognize and bind to DNA, which is vital for understanding gene expression and regulation .

Mechanism of Action

Target of Action

The primary target of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin is DNA . This compound is a pteridine-based fluorescent guanosine analogue , which means it can mimic the structure of guanosine, a component of DNA.

Mode of Action

3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin interacts with DNA as a tracer . It is widely used in studies of DNA binding and dynamics . The compound has an absorbance maximum at 350 nm and an emission maximum at 430 nm , which allows it to be detected and tracked in these studies.

Result of Action

The molecular and cellular effects of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin’s action are primarily related to its role as a DNA tracer. It can be used to study the dynamics of DNA, including how DNA interacts with other molecules .

Safety and Hazards

properties

IUPAC Name |

2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-16-11(21)9-10(15-12(16)13)17(7(20)3-14-9)8-2-5(19)6(4-18)22-8/h3,5-6,8,18-19H,2,4H2,1H3,(H2,13,15)/t5-,6+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCSBEHKYSZPAX-SHYZEUOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-8-(2'-deoxy-beta-D-ribofuranosyl)isoxanthopterin | |

Q & A

Q1: How does the choice of fluorescent label impact oligonucleotide uptake in cells?

A1: The research indicates that the choice of fluorescent moiety attached to an oligonucleotide can significantly influence its cellular uptake pathway. The study compared 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin (3MI) to the commonly used 5-carboxyfluorescein (5-FAM) in labeling oligonucleotides. Results showed that 3MI-labeled oligonucleotides were able to traverse the plasma membrane through a specific nucleic acid-selective channel in LLC-PK1 cells, while 5-FAM-labeled oligonucleotides did not exhibit the same permeability. [] This suggests that 3MI may facilitate oligonucleotide uptake through specific pathways that are inaccessible to 5-FAM-labeled counterparts, highlighting the importance of fluorescent label selection in studying nucleic acid transport.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.